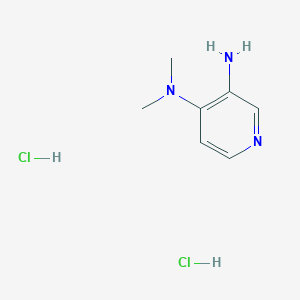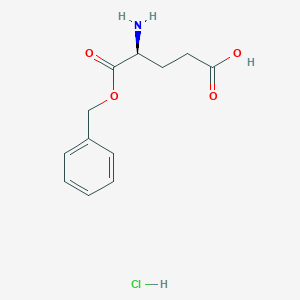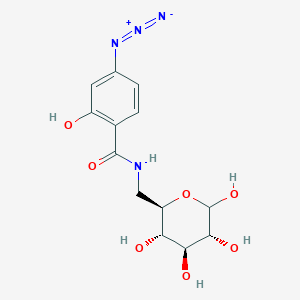![molecular formula C15H20ClNS B1440040 {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1221724-39-5](/img/structure/B1440040.png)
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
概要
説明
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C15H19NS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
作用機序
Target of action
Compounds containing the indole nucleus are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications .
Mode of action
The mode of action of these compounds often involves interactions with these receptors, leading to changes in cellular processes . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For instance, indole derivatives with antiviral activity might interfere with viral replication pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell growth, it might result in slowed or halted cell growth .
生化学分析
Biochemical Properties
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of norepinephrine and dopamine reuptake . This compound interacts with various enzymes and proteins, including the cytochrome P450 enzyme CYP2C19, which is involved in its metabolism . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of norepinephrine and dopamine in the synaptic cleft .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the norepinephrine-dopamine reuptake process, leading to altered neurotransmitter levels and subsequent changes in cellular activity . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, selectively targeting norepinephrine transporters more than dopamine transporters . This selective inhibition results in increased neurotransmitter levels, which can influence various physiological processes . The compound also undergoes metabolic transformations, including hydroxylation, demethylation, and deamination, mediated by the cytochrome P450 enzyme CYP2C19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of neurotransmitter regulation and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits stimulant properties, enhancing locomotor activity and alertness . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, indicating a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . These metabolic transformations result in the formation of various metabolites, including thiophene-2-carboxylic acid, which is excreted in urine . The compound’s metabolism affects its overall activity and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to interact with norepinephrine and dopamine transporters, facilitating its uptake and distribution within the nervous system . The compound’s localization and accumulation are influenced by these interactions, affecting its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft and neuronal cytoplasm . It targets specific compartments within neurons, where it exerts its inhibitory effects on neurotransmitter reuptake . Post-translational modifications and targeting signals may direct the compound to these specific subcellular locations, enhancing its activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then functionalized with a 3-methylphenyl group through electrophilic aromatic substitution reactions.
Amine Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the thiophene ring.
科学的研究の応用
Chemistry
In chemistry, {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the thiophene ring and amine group can enhance the compound’s pharmacological properties, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as conductivity or fluorescence. Thiophene derivatives are known for their applications in organic electronics and optoelectronic devices.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, thiophene, is a simple five-membered ring containing sulfur.
3-Methylthiophene: A derivative of thiophene with a methyl group at the 3-position.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
Uniqueness
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of both a 3-methylphenyl group and a propan-2-ylamine group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVHFQKZPEOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


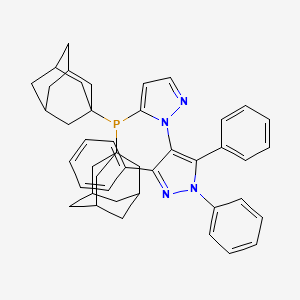
![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)
![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)
![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)
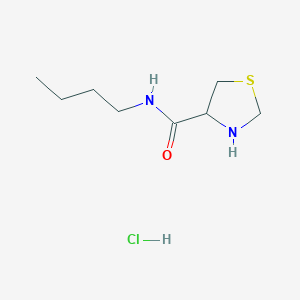
![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B1439976.png)

